molecular formula C15H22ClN3 B14326238 Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate CAS No. 100447-41-4

Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate

Cat. No.: B14326238
CAS No.: 100447-41-4
M. Wt: 279.81 g/mol
InChI Key: GOJQYFWYQMRTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a piperidine group attached to the benzimidazole ring, along with a hydrochloride and hydrate form. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) at elevated temperatures (around 120°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the piperidine group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

Benzimidazole, 2-(3-(piperidino)propyl)-, hydrochloride, hydrate is unique due to its specific combination of the benzimidazole core with a piperidine group, which may confer distinct biological activities and pharmacokinetic properties compared to other benzimidazole derivatives.

Properties

CAS No.

100447-41-4

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

2-(3-piperidin-1-ylpropyl)-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C15H21N3.ClH/c1-4-10-18(11-5-1)12-6-9-15-16-13-7-2-3-8-14(13)17-15;/h2-3,7-8H,1,4-6,9-12H2,(H,16,17);1H

InChI Key

GOJQYFWYQMRTRL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC2=NC3=CC=CC=C3N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.